molecular formula C20H20NO3P B14442796 Diphenyl (1-amino-2-phenylethyl)phosphonate CAS No. 73270-44-7

Diphenyl (1-amino-2-phenylethyl)phosphonate

Cat. No.: B14442796
CAS No.: 73270-44-7
M. Wt: 353.4 g/mol
InChI Key: DMXMANDNPIEVFL-UHFFFAOYSA-N
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Description

Diphenyl (1-amino-2-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific enzymes and proteins. The compound is characterized by the presence of a phosphonate group attached to a phenylethylamine backbone, making it a valuable tool in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (1-amino-2-phenylethyl)phosphonate typically involves the reaction of aniline derivatives with triphenyl phosphite. This reaction is catalyzed by salicylic acid and proceeds via a radical-radical coupling mechanism at room temperature (20°C) within 1-2 hours . The reaction tolerates a wide range of functional groups, making it versatile for various synthetic applications.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (1-amino-2-phenylethyl)phosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine derivatives. Substitution reactions result in the formation of various substituted phosphonates.

Scientific Research Applications

Diphenyl (1-amino-2-phenylethyl)phosphonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diphenyl (1-amino-2-phenylethyl)phosphonate involves its ability to form covalent bonds with specific enzymes, particularly serine proteases. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of the enzyme, leading to its inactivation . This mechanism is valuable in studying enzyme function and developing enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphenyl (1-amino-2-phenylethyl)phosphonate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact selectively with certain enzymes. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and drug development.

Properties

CAS No.

73270-44-7

Molecular Formula

C20H20NO3P

Molecular Weight

353.4 g/mol

IUPAC Name

1-diphenoxyphosphoryl-2-phenylethanamine

InChI

InChI=1S/C20H20NO3P/c21-20(16-17-10-4-1-5-11-17)25(22,23-18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16,21H2

InChI Key

DMXMANDNPIEVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(N)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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